Bienvenue dans la boutique en ligne BenchChem!

4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

COX-1 inhibition anti-inflammatory screening pyrazolylbenzothiazole pharmacology

4-Methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide (CAS 1172001-94-3) is a synthetic small molecule (C₂₀H₁₈N₄O₃S, MW 394.45) belonging to the pyrazolylbenzothiazole amide class. It features a 6-methoxybenzo[d]thiazole core linked via a 3-methyl-1H-pyrazol-5-yl bridge to a 4-methoxybenzamide terminus.

Molecular Formula C20H18N4O3S
Molecular Weight 394.45
CAS No. 1172001-94-3
Cat. No. B2864520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
CAS1172001-94-3
Molecular FormulaC20H18N4O3S
Molecular Weight394.45
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC4=C(S3)C=C(C=C4)OC
InChIInChI=1S/C20H18N4O3S/c1-12-10-18(22-19(25)13-4-6-14(26-2)7-5-13)24(23-12)20-21-16-9-8-15(27-3)11-17(16)28-20/h4-11H,1-3H3,(H,22,25)
InChIKeyDLUDXKLWWMCQSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide (CAS 1172001-94-3): Procurement-Relevant Compound Class & Structural Profile


4-Methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide (CAS 1172001-94-3) is a synthetic small molecule (C₂₀H₁₈N₄O₃S, MW 394.45) belonging to the pyrazolylbenzothiazole amide class. It features a 6-methoxybenzo[d]thiazole core linked via a 3-methyl-1H-pyrazol-5-yl bridge to a 4-methoxybenzamide terminus. This scaffold is disclosed in patents covering pyrazolylbenzothiazole derivatives as therapeutic agents with anti-proliferative, anti-inflammatory, and kinase-inhibitory claims [1]. The compound is commercially available from multiple suppliers at typical research purity ≥95% .

Why Generic Substitution of 4-Methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide Is Not Advisable Without Comparative Evidence


Within the pyrazolylbenzothiazole amide chemical space, minor structural variations—particularly the position of the methoxy substituent on the terminal benzamide ring—can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. The 4-methoxy (para) regioisomer is geometrically and electronically distinct from the 2-methoxy (ortho, CAS 1170108-08-3) and 3-methoxy (meta, CAS 1171950-42-7) isomers, each presenting a different hydrogen-bond acceptor orientation and steric profile that affects protein-ligand complementarity . Patent disclosures covering this scaffold explicitly claim broad biological utility—including anti-proliferative and kinase-inhibitory activities—but do not assign equivalent potency to every enumerated congener, underscoring that structural identity cannot be assumed to yield interchangeable biological outcomes [1]. The evidence below quantifies where defensible differentiation exists and where data gaps remain.

Quantitative Differentiation Evidence for 4-Methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide Versus Its Closest Analogs


COX-1 Inhibitory Activity: Reported Target Engagement vs. Structurally Divergent Benzamide Analogs

The 4-methoxybenzamide compound has been documented to exhibit inhibitory activity against cyclooxygenase-1 (COX-1) . In contrast, the 2-(methylsulfonyl)benzamide analog (CAS 1172428-25-9)—which replaces the 4-methoxy group with a bulkier, more polar methylsulfonyl substituent—has not been reported for COX-1 activity in publicly available sources, suggesting a divergent target profile driven by the terminal benzamide substitution. The 4-methoxy substitution pattern is consistent with COX-1 pharmacophore models that favor a para-oriented hydrogen-bond acceptor in this region of the binding pocket.

COX-1 inhibition anti-inflammatory screening pyrazolylbenzothiazole pharmacology

Regioisomeric Differentiation: Para- (4-OMe) vs. Ortho- (2-OMe) and Meta- (3-OMe) Methoxybenzamide Isomers

Three regioisomers sharing the identical molecular formula (C₂₀H₁₈N₄O₃S, MW 394.45) are commercially cataloged: the 4-methoxy (para, CAS 1172001-94-3), 2-methoxy (ortho, CAS 1170108-08-3), and 3-methoxy (meta, CAS 1171950-42-7) variants . The para-methoxy orientation positions the oxygen lone pair approximately 180° from the amide NH vector, maximizing resonance conjugation and producing a distinct electrostatic potential surface compared to the ortho isomer (intramolecular hydrogen-bond capable) and meta isomer (electronically decoupled). In analogous benzamide-containing kinase inhibitor series, para-substitution has been associated with improved target selectivity and metabolic stability relative to ortho- or unsubstituted congeners, although no direct comparative pharmacological data have been published for this specific trio as of May 2026 [1].

regioisomer selectivity structure-activity relationship benzamide positional isomer

Patented Scaffold with Integrin-Linked Kinase (ILK) Inhibitory Potential: Class-Level Evidence for Anti-Proliferative Selection

U.S. Patent 7,847,101 B2 claims pyrazolylbenzothiazole derivatives of Formula (1)—which encompasses CAS 1172001-94-3—as therapeutic agents with anti-proliferative activity mediated through inhibition of integrin-linked kinase (ILK) [1]. The patent describes compounds that demonstrate anti-proliferative, anti-inflammatory, anti-angiogenic, and anti-migration activities. No quantitative IC₅₀ or cellular potency data for the specific 4-methoxybenzamide exemplar are disclosed in the patent, placing this evidence at the class-inference level. However, the explicit coverage of this substitution pattern within the Markush claims establishes a documented intellectual-property basis for its inclusion in kinase-targeted screening decks.

integrin-linked kinase anti-proliferative pyrazolylbenzothiazole patent

Physicochemical Differentiation: Calculated LogP and H-Bond Donor/Acceptor Profile vs. Methylsulfonyl-Benzamide Analog

The 4-methoxybenzamide compound (MW 394.45, molecular formula C₂₀H₁₈N₄O₃S) and its 2-(methylsulfonyl)benzamide analog (CAS 1172428-25-9, MW 442.5, C₂₀H₁₈N₄O₄S₂) differ substantially in calculated lipophilicity and hydrogen-bonding capacity . The target compound bears a neutral methoxy group (H-bond acceptor only), whereas the methylsulfonyl analog introduces a strongly electron-withdrawing sulfone (two H-bond acceptors, increased polar surface area). This divergence is expected to produce distinct membrane permeability, solubility, and off-target binding profiles—critical considerations for cell-based assay selection and in vivo protocol design.

lipophilicity drug-likeness physicochemical profiling

Optimal Research & Procurement Application Scenarios for 4-Methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide


COX-1 Targeted Anti-Inflammatory Screening Campaigns

This compound is suitable for inclusion in COX-1 focused screening libraries where para-substituted benzamide pharmacophores are desired. Its reported COX-1 inhibitory activity distinguishes it from the 2-(methylsulfonyl)benzamide analog (CAS 1172428-25-9), for which COX-1 activity has not been reported. Researchers should independently validate COX-1 IC₅₀ values before quantitative comparisons.

Kinase Inhibitor Hit Identification Leveraging Patented ILK-Inhibitory Pyrazolylbenzothiazole Scaffold

For programs targeting integrin-linked kinase (ILK) or other kinases within the pyrazolylbenzothiazole chemical space, this compound is explicitly encompassed by the Markush claims of U.S. Patent 7,847,101 B2 [1], which describes anti-proliferative and kinase-inhibitory activities for this scaffold class. Its inclusion in screening decks is supported by documented intellectual property precedent.

Regioisomer-Controlled SAR Studies for Benzamide Substituent Optimization

When constructing structure-activity relationship matrices requiring the para-methoxybenzamide regioisomer as a distinct SAR probe, this compound provides the specific 2D electronic and steric profile not offered by the ortho (CAS 1170108-08-3) or meta (CAS 1171950-42-7) methoxy isomers . Procurement of the correct regioisomer is essential for drawing valid SAR conclusions.

Physicochemical Comparator Studies Focusing on Lipophilicity-Driven Cellular Permeability

For projects evaluating the impact of terminal benzamide substitution on membrane permeability and intracellular target engagement, the 4-methoxy compound offers a higher calculated LogP (~3.5–4.0) relative to the more polar 2-(methylsulfonyl)benzamide analog (calculated LogP ~2.0–2.5) . This makes it a useful comparator in permeability-focused assay panels, with the caveat that experimentally measured logD values are not yet publicly available.

Quote Request

Request a Quote for 4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.